molecular formula C20H24BrN B1375629 3-Bromo-9-octyl-9H-carbazole CAS No. 628337-00-8

3-Bromo-9-octyl-9H-carbazole

Cat. No. B1375629
M. Wt: 358.3 g/mol
InChI Key: OQZRYECWBHQQAB-UHFFFAOYSA-N
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Description

3-Bromo-9-octyl-9H-carbazole is a chemical compound with the molecular formula C20H24BrN . It is an isomer to 2-Bromo-9H-carbazole . The only difference being that 9H-carbazole is mono-brominated at the 3-position .


Synthesis Analysis

The synthesis of 3-Bromo-9H-carbazole involves a solution of N-bromosuccinimide in dimethylformamide being added dropwise to a solution of carbazole in dimethylformamide . The reaction mixture is then stirred at room temperature for 24 hours .


Molecular Structure Analysis

The molecular weight of 3-Bromo-9-octyl-9H-carbazole is 358.32 g/mol . The compound is solid at 20 degrees Celsius .


Chemical Reactions Analysis

Blocked at the 3-position, 3-Bromo-9H-carbazole derivatives reduce the chance of being oxidized to form excimers or oligomers .


Physical And Chemical Properties Analysis

3-Bromo-9-octyl-9H-carbazole is a white to light yellow solid . It has a molecular weight of 358.3 g/mol.

Scientific Research Applications

Electronic Spectroscopy and Photoreactivity

  • Application in Electronic Spectroscopy : The bromo derivatives of carbazoles, including 3-Bromo-9-octyl-9H-carbazole, have been studied for their electronic spectroscopy properties. These studies include understanding the UV-absorption, fluorescence, and phosphorescence emission spectra of bromocarbazole derivatives. Such research is crucial for applications in photophysics and photochemistry (Ponce, Cabrerizo, Bonesi, & Erra-Balsells, 2006).

Solar Cell Applications

  • Dye Sensitized Solar Cells : Carbazole derivatives have been investigated for their potential application in dye-sensitized solar cells. This involves the synthesis and characterization of molecules suitable for use as dye materials in solar cells, indicating the role of these compounds in renewable energy technologies (Erden & Görgün, 2021).

Organic Light Emitting Diodes (OLEDs)

  • Active Emissive Layer for OLEDs : Newly synthesized carbazole Schiff bases, including variants of 3-Bromo-9-octyl-9H-carbazole, have been identified as potential active emissive layers for organic light emitting diodes. These compounds show promise due to their strong π-conjugation and efficient charge transfer, essential for OLED performance (Çiçek et al., 2018).

Luminescent Materials

  • Luminescence in Carbazole Derivatives : Studies on biphenyl carbazole derivatives, including those similar to 3-Bromo-9-octyl-9H-carbazole, have provided insights into their luminescent properties. These findings are significant for the development of new luminescent materials, which have a broad range of applications in electronics and photonics (Tang et al., 2021).

Polymer Solar Cells

  • Polymer Solar Cells : The use of carbazole blocks in bulk-heterojunction polymer solar cells shows that these compounds can significantly influence the power conversion efficiency of the cells. This research underscores the potential of carbazole derivatives in improving solar cell technologies (Qin et al., 2013).

Electrochromic Polymers

  • Electrochromic Materials : The synthesis of novel polymers based on carbazole derivatives has been explored for their application in electrochromic materials. These materials change color when an electric charge is applied, which is useful for smart windows and electronic displays (Zhang et al., 2019).

properties

IUPAC Name

3-bromo-9-octylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrN/c1-2-3-4-5-6-9-14-22-19-11-8-7-10-17(19)18-15-16(21)12-13-20(18)22/h7-8,10-13,15H,2-6,9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZRYECWBHQQAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-9-octyl-9H-carbazole

CAS RN

628337-00-8
Record name 3-Bromo-9-n-octyl-9H-carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
TB Raju, JV Vaghasiya, MA Afroz, SS Soni, PK Iyer - Dyes and Pigments, 2020 - Elsevier
… A 2 MK 2 CO 3 solution in THF: H 2 O (2:1) was added to the mixture of 3-bromo-9-octyl-9H-carbazole (0.2 mmol) and 2,3-Difluoro-4-formylphenylboronic acid (0.3 mmol) then …
Number of citations: 20 www.sciencedirect.com
J Wu, G Lai, Z Li, Y Lu, T Leng, Y Shen, C Wang - Dyes and Pigments, 2016 - Elsevier
Two novel 2,1,3-benzothiadiazole derivatives, used as colorimetric and fluorescent sensors for fluoride ion were designed, synthesized and characterized. These sensors contained …
Number of citations: 63 www.sciencedirect.com
T Shimasaki, S Okajima, R Ishikawa, S Kawaguchi… - Tetrahedron, 2018 - Elsevier
… Under a nitrogen atmosphere, 2-methylbut-3-yn-2-ol (105.7 mg, 1.26 mmol) was added into a solution of 3-bromo-9-octyl-9H-carbazole (190.3 mg, 0.530 mmol), PdCl 2 (PPh 3 ) 2 (37.5 …
Number of citations: 7 www.sciencedirect.com
B Yadagiri, PJS Rana, SP Singh - Journal of Photochemistry and …, 2021 - Elsevier
… 3-Bromo-9-octyl-9H-carbazole (2): To a dry flask (50 mL) was charged with 3-bromocarbazole (1.0 g, 0.004 mol), K 2 CO 3 (2.25 g, 0.016 mol) and DMF (30 mL) under nitrogen gas …
Number of citations: 1 www.sciencedirect.com
P Xue, P Wang, B Yao, J Sun, P Gong… - … Applied Materials & …, 2014 - ACS Publications
… (S)-2-amino-N-dodecyl-3-phenylpropanamide, 5,8-dibromo-2,3-dimethylquinoxaline (1), and 3-bromo-9-octyl-9H-carbazole were synthesized according to the lecture procedures. (49-…
Number of citations: 26 pubs.acs.org
W Bao - 2014 - hull-repository.worktribe.com
This thesis collates and describes the research work carried out during my PhD programme. This work of research is mainly based on the synthesis and evaluations of novel liquid …
Number of citations: 3 hull-repository.worktribe.com

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